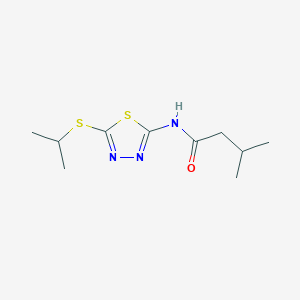

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a 1,3,4-thiadiazole derivative characterized by an isopropylthio (-S-iPr) substituent at the 5-position of the thiadiazole ring and a branched 3-methylbutanamide group at the 2-position. Thiadiazoles are known for their diverse applications in medicinal and agrochemical research due to their stability, electronic properties, and capacity for hydrogen bonding .

Properties

IUPAC Name |

3-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS2/c1-6(2)5-8(14)11-9-12-13-10(16-9)15-7(3)4/h6-7H,5H2,1-4H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMDJTQYXHQWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the reaction of 5-(isopropylthio)-1,3,4-thiadiazole-2-amine with 3-methylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction and improve the solubility of the reactants. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiadiazole ring significantly influence melting points, solubility, and synthetic yields. Key comparisons include:

- Melting Points : Bulkier substituents (e.g., benzylthio in 5h ) reduce melting points compared to smaller groups (methylthio in 5f ). The target compound’s isopropylthio group may result in a moderate melting point (~140–145°C), similar to 5j (138–140°C, -S-(4-Cl-Bn)) .

- Synthetic Yields : Benzylthio derivatives (5h , 88%) show higher yields than methylthio analogs, likely due to improved reaction kinetics. The target compound’s synthesis may require optimization for similar efficiency.

Electronic and Structural Features

- Thiadiazole Core: The electron-withdrawing thiadiazole ring enhances stability and influences intermolecular interactions.

- Amide vs. Acetamide Groups : The target compound’s 3-methylbutanamide chain is longer and more lipophilic than the acetamide groups in 5f–5m , which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, insecticidal, and other therapeutic properties.

- Molecular Formula : C18H16F3N5O3S

- Molecular Weight : 439.41 g/mol

- Appearance : White solid

- InChIKey : PDNCTNCSMFZNFB-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that thiadiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole compounds and their evaluation against a range of bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .

Insecticidal Activity

The compound's structural characteristics suggest possible insecticidal activity. For example, related thiadiazole compounds have been evaluated for their larvicidal effects against Aedes aegypti, a vector for several viral diseases. These studies reported varying levels of efficacy, with some compounds demonstrating LC50 values significantly lower than those of conventional insecticides. This indicates that this compound may possess similar or enhanced larvicidal properties .

Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiadiazole derivatives and assessed their antimicrobial activities against gram-positive and gram-negative bacteria. Among the tested compounds, several exhibited promising results with MIC values ranging from 10 to 50 µg/mL. The study concluded that modifications on the thiadiazole ring could enhance biological activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| This compound | TBD | TBD |

Study 2: Insecticidal Properties

In evaluating the insecticidal potential of thiadiazole derivatives against Aedes aegypti larvae, researchers found that certain compounds had LC50 values significantly lower than traditional insecticides like temephos. The compound's effectiveness was attributed to its ability to disrupt larval development processes .

| Compound | LC50 (µM) | Control (Temephos) |

|---|---|---|

| Compound C | 28.9 ± 5.6 | <10.94 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes in microbial metabolism.

- Disruption of Cellular Membranes : Many antimicrobial agents disrupt microbial cell membranes leading to cell lysis.

- Interference with Insect Development : Insecticides based on similar structures may interfere with hormonal regulation in insects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.